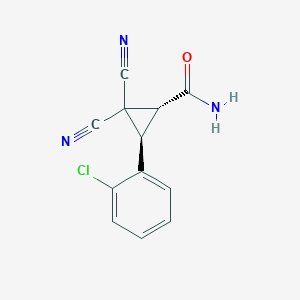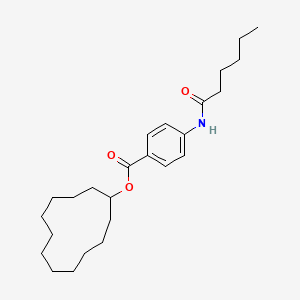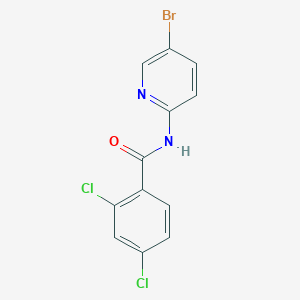![molecular formula C18H11BrF8N2O4 B11551667 2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11551667.png)
2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is an aromatic compound with a complex structure It contains a bromine atom, a nitro group, and an imine linkage, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol typically involves multiple steps:
Formation of the Imine Linkage: The imine linkage is formed by reacting the nitro-bromophenol with an appropriate amine derivative, followed by condensation with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the bromine-substituted position, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Nucleophilic Substitution: Substituted phenols or ethers.
Reduction: Amino derivatives.
Oxidation: Quinones.
Scientific Research Applications
2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Medicinal Chemistry: Its structural features are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol involves several molecular interactions:
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-nitrophenol: Similar structure but lacks the imine linkage and octafluoropentyl group.
4-nitro-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol: Similar structure but lacks the bromine atom.
Uniqueness
2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is unique due to the presence of both the bromine and nitro groups, along with the imine linkage and octafluoropentyl group. These features confer distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C18H11BrF8N2O4 |
|---|---|
Molecular Weight |
551.2 g/mol |
IUPAC Name |
2-bromo-4-nitro-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C18H11BrF8N2O4/c19-11-6-10(29(31)32)5-9(14(11)30)7-28-12-3-1-2-4-13(12)33-8-16(22,23)18(26,27)17(24,25)15(20)21/h1-7,15,30H,8H2 |
InChI Key |
FWYSYDFSMYMNOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11551589.png)
![N-{(4Z)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-2-en-4-ylidene}-3-(trifluoromethyl)aniline](/img/structure/B11551600.png)

![4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11551615.png)
![Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate](/img/structure/B11551618.png)
![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-5-oxopentanamide](/img/structure/B11551623.png)
![2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551633.png)


![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11551648.png)
acetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide](/img/structure/B11551650.png)


![4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline](/img/structure/B11551678.png)
